2-(4-iodophenoxy)-N-(2-methoxyphenyl)acetamide
Description
2-(4-Iodophenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an iodophenoxy group attached to an acetamide moiety, which is further linked to a methoxyphenyl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-iodophenoxy)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFNWZRRIUHVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-iodophenoxy)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Iodination: The starting material, 4-iodophenol, is reacted with an iodinating agent such as iodine or iodine monochloride to introduce the iodine atom at the para position.
Esterification: The iodophenol is then esterified with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-iodophenoxy)acetic acid.
Amide Formation: Finally, the acetic acid derivative is reacted with 2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodophenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodoquinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenol derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base or catalyst.
Major Products Formed:
Iodoquinones: Resulting from the oxidation of the iodophenoxy group.
Phenol Derivatives: Formed through the reduction of the iodine atom.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Iodophenoxy)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-iodophenoxy)-N-(2-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenoxy group can bind to certain enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparison with Similar Compounds
2-(4-Iodophenoxy)acetic Acid: Similar structure but lacks the amide group.
2-(4-Iodophenoxy)pyrimidine: Contains a pyrimidine ring instead of the acetamide group.
Dicofol: Contains multiple chlorine atoms and a different functional group.
Uniqueness: 2-(4-Iodophenoxy)-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of iodophenoxy and methoxyphenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
